4-(5-Bromothiophen-2-yl)butan-2-ol
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Overview
Description
4-(5-Bromothiophen-2-yl)butan-2-ol is an organic compound with the molecular formula C8H11BrOS It is a derivative of thiophene, a sulfur-containing heterocycle, and features a bromine atom at the 5-position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiophen-2-yl)butan-2-ol typically involves the bromination of thiophene followed by a series of reactions to introduce the butan-2-ol moiety. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator to selectively brominate the thiophene ring . The resulting bromothiophene can then be subjected to further reactions to introduce the butan-2-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiophen-2-yl)butan-2-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the thiophene ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products
Substitution: Products may include iodothiophene derivatives.
Oxidation: Products may include ketones or aldehydes.
Reduction: Products may include dehalogenated thiophene derivatives.
Scientific Research Applications
4-(5-Bromothiophen-2-yl)butan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: It can be used in the study of biological systems and as a probe in biochemical assays.
Industry: Used in the production of advanced materials and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(5-Bromothiophen-2-yl)butan-2-ol depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved can vary based on the context of its use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole
- 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione
Uniqueness
4-(5-Bromothiophen-2-yl)butan-2-ol is unique due to the presence of both a bromothiophene ring and a butan-2-ol moiety. This combination of functional groups allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research .
Properties
Molecular Formula |
C8H11BrOS |
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Molecular Weight |
235.14 g/mol |
IUPAC Name |
4-(5-bromothiophen-2-yl)butan-2-ol |
InChI |
InChI=1S/C8H11BrOS/c1-6(10)2-3-7-4-5-8(9)11-7/h4-6,10H,2-3H2,1H3 |
InChI Key |
FMQXJHQEFFLWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=C(S1)Br)O |
Origin of Product |
United States |
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